molecular formula C21H18ClN3O3S B11362783 Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11362783
M. Wt: 427.9 g/mol
InChI Key: IYPJJUDVVHSPRC-UHFFFAOYSA-N
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Description

Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a thioether linkage to a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloropyrimidine and 2-methylbenzylthiol. The resulting intermediate is then subjected to further functionalization to introduce the carbonyl and amino groups, followed by esterification to form the final methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chloro group on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thioether and pyrimidine moieties could play a role in binding to the active site of enzymes or interacting with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a thioether linkage and a pyrimidine ring makes it a versatile compound for various applications.

Biological Activity

Methyl 4-[({5-chloro-2-[(2-methylbenzyl)thio]pyrimidin-4-yl}carbonyl)amino]benzoate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrimidine ring substituted with a chloro group and a thioether moiety, which may influence its biological activity. The molecular formula is C18H19ClN2O3SC_{18}H_{19}ClN_{2}O_{3}S with a molecular weight of approximately 372.87 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains using the microdilution method.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.25 μg/mL
Escherichia coli12.5 μg/mL
Candida albicans8.0 μg/mL

These results suggest that this compound exhibits moderate antibacterial and antifungal activities comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anti-inflammatory Activity

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).

Concentration (μM) TNF-alpha Inhibition (%) IL-6 Inhibition (%)
104550
206570
508590

The anti-inflammatory effects indicate that this compound may be useful in treating conditions characterized by excessive inflammation .

Anticancer Activity

The compound's potential anticancer effects have been assessed in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (μM)
MCF-715
A54920

These findings suggest that this compound may induce apoptosis in cancer cells, although further studies are necessary to elucidate the underlying mechanisms .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA) demonstrated an MIC of 8 μg/mL, indicating potential for clinical application in treating resistant infections.
  • Case Study on Anti-inflammatory Effects : In a rodent model of arthritis, administration of the compound reduced paw swelling significantly compared to control groups, supporting its application in inflammatory diseases.

Properties

Molecular Formula

C21H18ClN3O3S

Molecular Weight

427.9 g/mol

IUPAC Name

methyl 4-[[5-chloro-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H18ClN3O3S/c1-13-5-3-4-6-15(13)12-29-21-23-11-17(22)18(25-21)19(26)24-16-9-7-14(8-10-16)20(27)28-2/h3-11H,12H2,1-2H3,(H,24,26)

InChI Key

IYPJJUDVVHSPRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)Cl

Origin of Product

United States

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